molecular formula C24H23O2P B12620992 Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate CAS No. 921213-03-8

Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate

Katalognummer: B12620992
CAS-Nummer: 921213-03-8
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: WDROTYLXOHJXLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate is an organophosphorus compound known for its application in organic synthesis, particularly in the Wittig reaction. This compound is characterized by its unique structure, which includes a phosphanylidene group bonded to a pent-2-enoate moiety. It is commonly used as a reagent in the synthesis of α,β-unsaturated esters from aldehydes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate can be synthesized through the reaction of triphenylphosphine with methyl 4-bromopent-2-enoate. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonium salt, leading to the formation of the desired phosphanylidene compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate primarily undergoes the Wittig reaction, where it reacts with aldehydes to form α,β-unsaturated esters. This reaction is facilitated by the presence of a strong base, which deprotonates the phosphonium salt to generate the reactive ylide intermediate .

Common Reagents and Conditions

    Reagents: Triphenylphosphine, methyl 4-bromopent-2-enoate, sodium hydride, potassium tert-butoxide.

    Conditions: The reaction is typically carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Major Products

The major product of the Wittig reaction involving this compound is an α,β-unsaturated ester. For example, the reaction with benzaldehyde would yield methyl 4-phenylbut-2-enoate .

Wissenschaftliche Forschungsanwendungen

Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate has several applications in scientific research:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methylenetriphenylphosphorane: Another Wittig reagent used for the methylenation of carbonyl compounds.

    (Methoxycarbonylmethylene)triphenylphosphorane: Similar in structure and reactivity, used in olefination reactions.

    (Chloromethylene)triphenylphosphorane:

Uniqueness

Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate is unique due to its ability to form α,β-unsaturated esters with high selectivity and yield. Its structure allows for the formation of stable ylides, making it a valuable reagent in organic synthesis .

Eigenschaften

CAS-Nummer

921213-03-8

Molekularformel

C24H23O2P

Molekulargewicht

374.4 g/mol

IUPAC-Name

methyl 4-(triphenyl-λ5-phosphanylidene)pent-2-enoate

InChI

InChI=1S/C24H23O2P/c1-20(18-19-24(25)26-2)27(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19H,1-2H3

InChI-Schlüssel

WDROTYLXOHJXLE-UHFFFAOYSA-N

Kanonische SMILES

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.